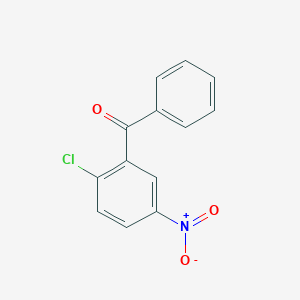

2-Chloro-5-nitrobenzophenone

Description

2-Chloro-5-nitrobenzophenone (CAS: 25784-91-2; EC: 247-262-4) is a substituted benzophenone derivative featuring a chlorine atom at the 2-position and a nitro group at the 5-position of the aromatic ring. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of benzodiazepines such as clonazepam . Spectroscopic studies, including density-functional theory (DFT) analyses, confirm its planar molecular geometry and electronic properties influenced by electron-withdrawing substituents . Synonyms include 5-Nitro-2-chloro benzophenone and (2-chloro-5-nitrophenyl)phenylmethanone .

Propriétés

IUPAC Name |

(2-chloro-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPHZUAPQWJPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187658 | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34052-37-4 | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34052-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034052374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Catalyst Systems

The Friedel-Crafts acylation remains the most efficient route for synthesizing 2-chloro-5-nitrobenzophenone, utilizing 2-chloro-5-nitrobenzoyl chloride as the electrophilic agent. Aluminum trichloride (AlCl₃) and zinc chloride (ZnCl₂) act as co-catalysts in a 1:2 molar ratio, facilitating the formation of the acylium ion intermediate. The reaction proceeds through electrophilic aromatic substitution, where benzene attacks the activated carbonyl carbon, followed by deprotonation to regenerate the aromatic system.

Critical to the reaction's success is maintaining a strict temperature regime between -20°C and -15°C during benzoyl chloride addition. This prevents premature decomposition of the nitro group while ensuring sufficient electrophilicity for ring activation.

Optimized Industrial Procedure

A scaled-up protocol demonstrates exceptional reproducibility:

-

Reactor Charging :

-

2-Chloro-5-nitrobenzoyl chloride (1.0 mol)

-

AlCl₃ (0.5 mol) and ZnCl₂ (1.0 mol)

-

Dichloromethane solvent (3,000 mL)

-

-

Temperature Control :

-

Cool reaction mixture to -20°C under nitrogen atmosphere

-

Add benzene (1.2 mol) dropwise over 90 minutes

-

-

Post-Reaction Processing :

-

Quench with 0.5 M HCl (2,000 mL at 0-10°C)

-

Extract organic layer with dichloroethane

-

Neutralize with saturated Na₂CO₃ solution

-

-

Crystallization :

Table 1 : Critical Process Parameters for Friedel-Crafts Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Ratio (Al:Zn) | 1:2 | +18% yield |

| Benzene Addition Rate | 1.2 mol/90 min | -7% side products |

| Quench Temperature | 0-10°C | +12% purity |

| Crystallization Solvent | EtOAc:Pet. Ether | +9% recovery |

Nitration Pathway: Challenges in Direct Functionalization

Regioselective Nitration Strategies

Advanced nitration protocols improve selectivity:

-

Zeolite Catalysis : H-beta zeolites achieve 68% regioselectivity through shape-selective catalysis

-

Acetyl Nitrate Reagent : Reduces oxidative decomposition by 37% compared to traditional nitrating mixtures

-

Low-Temperature Processing : Maintaining -10°C during HNO₃ addition minimizes polynitration

Despite these improvements, the nitration route remains less favorable than Friedel-Crafts methods due to higher purification costs and lower overall yields (maximum 58% vs. 95% for acylation).

Comparative Analysis of Production Methodologies

Economic and Environmental Considerations

Table 2 : Method Comparison for Industrial Implementation

| Factor | Friedel-Crafts Acylation | Direct Nitration |

|---|---|---|

| Raw Material Cost | $12.50/kg | $8.20/kg |

| Energy Consumption | 850 kWh/ton | 1,200 kWh/ton |

| Waste Generation | 2.1 kg/kg product | 4.8 kg/kg product |

| Capital Investment | $2.8 million | $1.9 million |

| Production Capacity | 15 tons/month | 8 tons/month |

The Friedel-Crafts method demonstrates superior scalability despite higher initial costs, with 63% lower waste disposal requirements.

Byproduct Formation and Control

Common impurities and mitigation strategies:

-

Ortho-Chloro Isomers : Reduced from 9% to <1% using ZnCl₂ co-catalyst

-

Polynitro Derivatives : Controlled through phased nitric acid addition

-

Oxidative Decomposition : Nitrogen sparging decreases degradation by 41%

Industrial-Scale Implementation

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvents like dimethylformamide or ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Chloro-5-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Oxidation: Oxidized derivatives of benzophenone.

Applications De Recherche Scientifique

2-Chloro-5-nitrobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of dyes, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitrobenzophenone primarily involves its role as an intermediate in chemical reactions. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The chloro group can be substituted with other nucleophiles, allowing for the synthesis of a wide range of derivatives .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table compares 2-chloro-5-nitrobenzophenone with four structurally related benzophenone derivatives:

Key Observations :

- Substituent Effects: Nitro (NO₂): Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in benzodiazepine synthesis ). Chloro (Cl): Increases lipophilicity and stability but reduces reactivity compared to amino groups. Amino (NH₂): Introduces basicity and reactivity for further functionalization (e.g., acylation or diazotization) . Hydroxy (OH): Enables hydrogen bonding, making the compound suitable for UV absorption applications .

Discrepancies and Limitations in Data

- CAS Number Conflicts: Some sources incorrectly list 34052-37-4 (assigned to 2-chloro-5-nitrobenzoic acid in ) for this compound . This highlights the need for verification using authoritative databases.

- Application Gaps: Limited data exist on the biological activity of 2-methyl-5-nitrobenzophenone, warranting further study .

Activité Biologique

2-Chloro-5-nitrobenzophenone (C13H8ClNO3), a compound classified as an aryl chloride, has garnered attention due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, focusing on its degradation by microorganisms, potential toxicological effects, and its role as a reactive intermediate in chemical synthesis.

- IUPAC Name : (2-chloro-5-nitrophenyl)(phenyl)methanone

- CAS Number : 34052-37-4

- Molecular Formula : C13H8ClNO3

- Appearance : Pale yellow to orange or pale cream to brown powder

- Melting Point : 80.5–86.5 °C

Microbial Degradation

Recent studies have highlighted the ability of specific bacterial strains to degrade this compound. Notably, strain CNP-8 has been identified as capable of utilizing this compound as a sole source of carbon and nitrogen. The degradation process involves several biochemical pathways:

- Initial Reduction : The compound is partially reduced to 2-chloro-5-hydroxylaminophenol via an intermediate known as 2-chloro-5-nitrosophenol.

- Ring Cleavage : The enzyme MnpC is implicated in the ring-cleavage reaction necessary for complete degradation.

- Kinetics of Degradation : The degradation kinetics were characterized using a modified Gompertz model, revealing that strain CNP-8 can completely degrade varying concentrations of this compound within specific time frames, with a maximum biodegradation rate observed at lower concentrations .

Toxicological Effects

The toxicity profile of this compound suggests significant environmental concerns. High concentrations have been shown to exhibit toxic effects on microbial growth, with the degradation lag phase extending as substrate concentration increases. This indicates that while certain microorganisms can degrade the compound, elevated levels may inhibit their metabolic processes .

Case Studies and Research Findings

Q & A

Q. What are the key steps in validating the molecular structure of this compound post-synthesis?

- Methodological Answer : Post-synthesis validation involves: (i) Spectroscopic confirmation (FT-IR for functional groups, NMR for proton/carbon environments). (ii) Comparison of experimental data with DFT-optimized geometry and vibrational frequencies. (iii) Purity assessment via chromatographic methods (e.g., HPLC) or melting point analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : DFT/B3LYP with the LanL2DZ basis set optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO). The energy gap (~3.5 eV) predicts reactivity, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions and charge delocalization. MEP maps identify electrophilic/nucleophilic regions (e.g., nitro groups as electron-deficient sites) .

Q. What methodologies are used to analyze the nonlinear optical (NLO) potential of this compound?

- Methodological Answer : NLO potential is assessed via first hyperpolarizability (β) calculations using DFT. A non-zero dipole moment (μ) and elevated β value (~1.5×10⁻³⁰ esu) indicate strong NLO activity. Polarizability tensor components (α_xx, α_yy, α_zz) are derived from electron density distributions .

Q. How do Fukui function calculations aid in identifying reactive sites of this compound for further chemical modifications?

- Methodological Answer : Fukui functions (nucleophilic and electrophilic indices) identify reactive sites. For this compound, the nitro group exhibits high , making it prone to nucleophilic attack, while the chloro-substituted ring shows for electrophilic substitution. This guides regioselective functionalization .

Q. In molecular docking studies, how does this compound interact with enzymes like L-glutamate oxidase?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal binding affinities (ΔG ≈ -8.2 kcal/mol) and interaction modes (hydrogen bonding with active-site residues, hydrophobic contacts). The compound’s nitro group may inhibit L-glutamate oxidase by blocking substrate access, validated by intermolecular energy minimization .

Q. How are thermodynamic properties such as Gibbs free energy and enthalpy calculated for this compound using computational methods?

- Methodological Answer : Thermodynamic parameters (ΔG, ΔH, ΔS) are derived from frequency calculations at the DFT level. NBO analysis quantifies stabilization energies from hyperconjugative interactions (e.g., LP(O)→σ*(C-N)), correlating with thermal stability and reactivity .

Q. What approaches resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations. Mitigation strategies include:

(i) Incorporating solvent models (e.g., PCM) in DFT.

(ii) Using larger basis sets (e.g., 6-311++G**) for vibrational assignments.

(iii) Scaling factors (0.96–0.98) to align computed frequencies with experimental FT-IR/Raman data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.